molecular formula C9H20N2O B13218017 (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol

(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol

Cat. No.: B13218017
M. Wt: 172.27 g/mol
InChI Key: VAKPLINBIYRIPZ-IUCAKERBSA-N
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Description

(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a methyl(propan-2-yl)amino group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Substitution Reaction: The piperidine derivative undergoes a substitution reaction with methyl(propan-2-yl)amine under controlled conditions to introduce the amino group.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated piperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol has numerous applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Industry: Utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-[Methyl(ethyl)amino]piperidin-4-ol
  • (3S,4S)-3-[Methyl(butan-2-yl)amino]piperidin-4-ol

Uniqueness

(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl(propan-2-yl)amino group, which confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(3S,4S)-3-[methyl(propan-2-yl)amino]piperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-7(2)11(3)8-6-10-5-4-9(8)12/h7-10,12H,4-6H2,1-3H3/t8-,9-/m0/s1

InChI Key

VAKPLINBIYRIPZ-IUCAKERBSA-N

Isomeric SMILES

CC(C)N(C)[C@H]1CNCC[C@@H]1O

Canonical SMILES

CC(C)N(C)C1CNCCC1O

Origin of Product

United States

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